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Disilicon(1+)

Cat. No.: B1257268
M. Wt: 56.17 g/mol
InChI Key: MEMLCQNRJARANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disilicon(1+), with the chemical formula Si2+, is a cationic silicon species of significant interest in fundamental inorganic and organometallic chemistry research . This reagent provides researchers with a unique diatomic silicon unit for exploring novel chemical bonding and structure. A primary research application involves its use in the synthesis of carbene-stabilized disilicon complexes, which serve as valuable precursors and silicon-transfer agents in reactions to create novel silicon-containing compounds . The bonding in these complexes is characterized by strong donor-acceptor interactions, where ligands donate electron charge into the vacant molecular orbitals of the excited-state Si2 unit . This makes Disilicon(1+) a critical reagent for investigating main-group element chemistry that mimics transition-metal-like behavior. Studies into small silicon hydrides, like Si2H3, which relate to the broader chemistry of Si2 species, also highlight potential relevance in materials science, including surface growth processes and semiconductor research . Intended Use: This product is labeled For Research Use Only (RUO) . It is exclusively tailored for laboratory research applications, such as basic chemical research and pharmaceutical investigation. It is not intended for use in diagnostic procedures, therapeutic applications, or for any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Si2+ B1257268 Disilicon(1+)

Properties

Molecular Formula

Si2+

Molecular Weight

56.17 g/mol

IUPAC Name

λ1-silanylsilicon(1+)

InChI

InChI=1S/Si2/c1-2/q+1

InChI Key

MEMLCQNRJARANC-UHFFFAOYSA-N

Canonical SMILES

[Si][Si+]

Origin of Product

United States

Theoretical and Computational Investigations of Disilicon 1+

Advanced Quantum Chemical Methodologies for Si₂⁺

The transient and reactive nature of the disilicon cation makes its experimental characterization challenging. Consequently, advanced quantum chemical methodologies are indispensable for elucidating its properties. These computational techniques provide a detailed picture of the electronic and geometric structure of Si₂⁺, complementing and often guiding experimental investigations.

Ab initio and Density Functional Theory (DFT) are two of the most widely used computational methods for studying molecular systems like Si₂⁺. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, thus offering a high degree of accuracy, albeit often at a significant computational cost. These methods encompass a hierarchy of approaches, from the foundational Hartree-Fock (HF) theory to more sophisticated post-Hartree-Fock methods that account for electron correlation.

Density Functional Theory (DFT) provides a computationally more efficient alternative to traditional ab initio methods. DFT is also a first-principles method, but it focuses on the electron density rather than the complex many-electron wavefunction. The accuracy of DFT calculations is dependent on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. For open-shell species like the disilicon cation, DFT can provide valuable insights into its electronic structure and properties.

In the context of silicon-containing species, both ab initio and DFT methods have been extensively applied to understand their structure, stability, and reactivity. For instance, DFT calculations have been instrumental in investigating the structural and electronic properties of small silsesquioxanes and silicon-based perovskites. nih.govumich.edu These studies demonstrate the capability of DFT to handle the complexities of silicon bonding. While specific DFT studies focusing solely on the isolated Si₂⁺ cation are less common in the literature, the principles and techniques are directly applicable.

The accuracy of any ab initio or DFT calculation is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more flexible description of the electron distribution in a molecule, leading to more accurate results, but at a higher computational expense.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G) and the correlation-consistent basis sets developed by Dunning (e.g., cc-pVTZ). google.com For calculations involving anions or excited states, diffuse functions (indicated by a "+" in the basis set name) are often added to better describe the loosely bound electrons. Polarization functions (indicated by "" or letters like "d" and "p") are crucial for accurately describing chemical bonds. The selection of an appropriate basis set is a balance between the desired accuracy and the computational resources available. researchgate.net

Electron correlation is the interaction between electrons in a multi-electron system. The Hartree-Fock method, which is the starting point for many ab initio calculations, treats each electron as moving in the average field of all other electrons and neglects the instantaneous electron-electron repulsion. The energy difference between the exact non-relativistic energy and the Hartree-Fock energy is known as the correlation energy. berkeley.edursc.org Accounting for electron correlation is crucial for obtaining quantitative accuracy in predictions of molecular properties. Post-Hartree-Fock methods, such as Configuration Interaction (CI), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, are designed to recover this correlation energy. researchgate.net

For molecules with significant static correlation, such as those with multiple low-lying electronic states, stretched bonds, or diradical character, single-reference methods like Hartree-Fock and standard DFT can be inadequate. In these cases, multi-reference methods are necessary to provide a qualitatively correct description of the electronic structure.

Multi-reference methods start from a multi-configurational self-consistent field (MCSCF) wavefunction, most commonly a Complete Active Space Self-Consistent Field (CASSCF) wavefunction. berkeley.edursc.org In a CASSCF calculation, a specific set of "active" electrons and orbitals, which are most important for the chemical process being studied, are treated with a full configuration interaction. This provides a good description of static correlation.

To account for the remaining dynamic correlation, multi-reference perturbation theory (MRPT) or multi-reference configuration interaction (MRCI) methods are often employed on top of the CASSCF wavefunction. nih.gov These methods are particularly important for studying the electronic excited states of molecules. For the Si₂⁺ cation, which is an open-shell system, multi-reference methods are expected to provide a more accurate description of its electronic states compared to single-reference approaches. High-level ab initio calculations on the neutral silicon dimer (Si₂), a closely related species, have utilized the multi-reference configuration interaction with Davidson correction (MRCI+Q) approach to study its electronic states and transition probabilities. wikipedia.org

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into dynamic processes such as chemical reactions, conformational changes, and vibrational motion. wikipedia.orgresearchgate.net The forces on the atoms are typically calculated using either classical force fields or quantum mechanical methods (ab initio MD).

A key concept in understanding molecular structure and reactivity is the potential energy surface (PES). A PES is a mathematical function that describes the potential energy of a system as a function of the positions of its atoms. researchgate.net For a diatomic molecule like Si₂⁺, the PES is a one-dimensional curve that shows the energy as a function of the internuclear distance. The minimum on this curve corresponds to the equilibrium bond length of the molecule.

Quantum chemical calculations are used to compute the points on the PES, which can then be used to determine spectroscopic constants and to study the dynamics of chemical reactions. For instance, fitted potential energy curves for SSi have been generated from ab initio calculations at the MRCI level. researchgate.net The characterization of the potential energy curves of the various electronic states of Si₂⁺ is crucial for understanding its spectroscopy and photodissociation dynamics.

Electronic Structure and Bonding Analyses

A detailed understanding of the electronic structure and bonding in Si₂⁺ is fundamental to predicting its chemical behavior. Computational analyses provide a framework for interpreting the nature of the chemical bond in this cation.

Molecular Orbital (MO) theory describes the formation of chemical bonds in terms of molecular orbitals that extend over the entire molecule. libretexts.org These molecular orbitals are formed from the linear combination of atomic orbitals (LCAO). The filling of these molecular orbitals with electrons determines the electronic configuration and bond order of the molecule.

For the Si₂⁺ cation, which has a total of 7 valence electrons (4 from each silicon atom minus one for the positive charge), the valence molecular orbital configuration can be predicted. Assuming a similar ordering of molecular orbitals as in other second and third-row diatomic molecules, the configuration would be (σ₃s)²(σ*₃s)²(π₃p)⁴(σ₃p)¹. However, the exact ordering can be sensitive to the level of theory and requires detailed calculations. A simple MO analysis for the related Si₂²⁺ species, which has 6 valence electrons, predicts a stable ion with a bond order of one. For Si₂⁺, with an additional electron in a bonding orbital, a bond order of 1.5 would be predicted from a simple diagram.

Experimental studies on the electronic spectrum of Si₂⁺ have identified two electronic band systems corresponding to the lowest optically allowed transitions, assigned as ⁴Σᵤ⁻(I) ← X⁴Σg⁻ and ⁴Σᵤ⁻(II) ← X⁴Σg⁻. libretexts.org These experimental findings provide crucial benchmarks for theoretical calculations of the electronic structure of Si₂⁺.

Below is a table summarizing some of the theoretically and experimentally determined spectroscopic constants for the low-lying electronic states of the closely related Si₂ molecule, which provide a valuable reference for understanding the electronic structure of Si₂⁺.

StateTₑ (cm⁻¹)ωₑ (cm⁻¹)rₑ (Å)
X ³Σg⁻05112.246
D ³Πᵤ6575082.253
a ¹Δg51005002.288
b ¹Πᵤ94004502.388
c ¹Σg⁺105004402.408
Data for Si₂ from experimental studies, providing a comparative basis for the Si₂⁺ cation.

Characterization of Spin States, Multiplicity, and Potential Energy Surfaces

Theoretical investigations into the electronic structure of the Disilicon(1+) cation (Si₂⁺) have revealed important details about its spin states, multiplicity, and potential energy surfaces (PES). The ground electronic state of Si₂⁺ is determined to be of X ⁴Σg⁻ symmetry . This indicates a quartet spin state, meaning it has three unpaired electrons. The multiplicity of a state is given by the formula 2S+1, where S is the total spin angular momentum. For the ground state of Si₂⁺, with three unpaired electrons having parallel spins (S = 3/2), the multiplicity is 2(3/2) + 1 = 4.

In addition to the ground state, theoretical calculations have identified low-lying excited electronic states. One such state is the a ²Πu state , which is a doublet state with a multiplicity of 2 (S = 1/2). acs.org This state is predicted to lie approximately 0.52 eV above the X ⁴Σg⁻ ground state. acs.org The existence and relative energies of these different electronic states are crucial for understanding the photochemistry and reactivity of the Disilicon(1+) cation.

Potential energy surfaces are multidimensional surfaces that describe the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org For a diatomic species like Si₂⁺, the PES is a curve that shows how the energy changes with the internuclear distance between the two silicon atoms. Theoretical calculations, such as multireference configuration interaction (MRCI), are employed to compute these potential energy curves for the ground and various excited states. acs.org These curves provide fundamental information about the bond strength, equilibrium bond distance, and vibrational frequencies of each electronic state. The shape of the PES governs the dynamics of chemical reactions involving Si₂⁺, indicating the most likely pathways for bond formation and cleavage. libretexts.orgwikipedia.org

Theoretical Studies of Ionization Potentials and Electron Affinities

The ionization potential (IP) is the minimum energy required to remove an electron from a neutral species, while the electron affinity (EA) is the energy released when an electron is added to a neutral species. These fundamental properties have been the subject of theoretical investigations for disilicon species.

High-level ab initio molecular orbital theory calculations, specifically the CCSD(T) method with augmented correlation-consistent basis sets extrapolated to the complete basis set limit, have been used to determine the ionization potential of neutral disilicon (Si₂) to form the Disilicon(1+) cation (Si₂⁺). The calculated value for the ionization from the X ³Σg⁻ ground state of Si₂ to the X ⁴Σg⁻ ground state of Si₂⁺ is 7.913 eV . This theoretical value is in excellent agreement with the experimental value of 7.9206 eV. acs.org

Theoretical studies have also explored the ionization to excited states of the cation. The ionization of Si₂ to form the a ²Πu excited state of Si₂⁺ is predicted to require a higher energy, with this state lying 0.52 eV above the ground state of the cation. acs.org

While the electron affinity of the Disilicon(1+) cation (which would correspond to the second ionization potential of Si₂) has not been as extensively studied directly, related theoretical work on disilicon fluorides can provide some insight. For instance, the adiabatic electron affinity of the related Si₂F radical has been predicted to be 1.97 eV using the BHLYP method. While not a direct measure for Si₂⁺, it highlights the capacity of disilicon-containing species to accept an electron.

PropertyTheoretical Value (eV)Experimental Value (eV)
Ionization Potential (Si₂ → Si₂⁺ + e⁻)
Adiabatic IP (to X ⁴Σg⁻ state)7.913 acs.org7.9206 acs.org
Energy of a ²Πu state relative to ground state0.52 acs.org
Electron Affinity
Adiabatic EA (Si₂F)1.97Not Available

Vibrational and Rotational Spectroscopy Predictions

Theoretical Calculation of Spectroscopic Constants (e.g., Vibrational Frequencies, Rotational Constants)

Theoretical calculations are instrumental in predicting the spectroscopic constants of molecules, which are fundamental to their identification and characterization through spectroscopic techniques. For the Disilicon(1+) cation, these constants, including vibrational frequencies (ωe) and rotational constants (Be), can be derived from the computed potential energy surfaces of its electronic states.

For diatomic molecules, these constants are typically calculated using high-level ab initio methods. The calculated equilibrium bond length (re) from the minimum of the potential energy curve is used to determine the rotational constant. The harmonic vibrational frequency is obtained from the second derivative of the potential energy with respect to the internuclear distance at the equilibrium geometry.

Anharmonicity Effects and Rovibrational Coupling Analyses

In a real molecule, the potential energy does not perfectly follow a simple harmonic oscillator model, especially at higher vibrational energy levels. This deviation from the ideal harmonic potential is known as anharmonicity. Anharmonicity causes the spacing between vibrational energy levels to decrease as the vibrational quantum number increases. youtube.comcolorado.eduyoutube.cominflibnet.ac.in Theoretical calculations can account for anharmonicity by including higher-order terms in the potential energy function. This leads to the prediction of anharmonicity constants (ωexe), which provide a more accurate description of the vibrational spectrum, including the possibility of observing overtone transitions (Δv > 1). inflibnet.ac.in

Rovibrational coupling refers to the interaction between the rotational and vibrational motions of a molecule. libretexts.org As a molecule vibrates, its bond length changes, which in turn alters its moment of inertia and, consequently, its rotational energy levels. libretexts.org This coupling is accounted for in theoretical calculations by considering the dependence of the rotational constant on the vibrational state. This effect is described by the rovibrational coupling constant (αe). Theoretical studies of rovibrational coupling are essential for accurately predicting the fine structure of vibrational bands in the spectra of molecules like Disilicon(1+).

Prediction of Reactivity and Reaction Pathways

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The prediction of the reactivity and reaction pathways of a chemical species like Disilicon(1+) heavily relies on computational methods to explore its potential energy surface. Key to this exploration is the localization of transition states and the analysis of the intrinsic reaction coordinate (IRC).

A transition state represents a saddle point on the potential energy surface, corresponding to the highest energy point along the minimum energy path between reactants and products. ox.ac.ukwikipedia.org Locating these transition states is crucial for understanding the mechanism of a chemical reaction and for calculating its activation energy. Various computational algorithms are employed to find these geometries.

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. mdpi.com By following the IRC downhill from the transition state in both the forward and reverse directions, chemists can confirm that the identified transition state indeed connects the desired reactants and products. The IRC provides a detailed picture of the geometric changes that occur throughout the course of a reaction, offering valuable insights into the reaction mechanism. While specific IRC analyses for reactions involving Disilicon(1+) were not found in the provided search results, this theoretical approach is a standard and powerful tool for predicting its reactivity with other molecules.

Despite a comprehensive search for computational studies on the thermochemistry of Disilicon(1+) (Si₂⁺) reactions, specific theoretical investigations detailing reaction enthalpies, Gibbs free energies, or activation energies in data tables could not be located within the provided search results.

General methodologies for computational thermochemistry are well-established, often employing high-level ab initio molecular orbital calculations to determine the thermochemical properties of reactants, products, and transition states. umd.eduucr.edu Techniques such as Gaussian-n (G-n) theories and complete basis set (CBS) methods are frequently used to predict molecular thermochemical data with high accuracy. umd.edu These computational approaches are crucial for understanding reaction mechanisms and energetics, especially for reactive species like ions where experimental measurements can be challenging.

A common and powerful approach for studying ion-molecule reactions involves a combination of guided ion beam tandem mass spectrometry (GIBMS) experiments and theoretical calculations. researchgate.netnih.govnih.govosti.gov This method allows for the measurement of kinetic energy-dependent reaction cross-sections, which can be analyzed to determine reaction thresholds and bond dissociation energies. researchgate.netnih.govnih.gov The experimental results are then often modeled and interpreted using ab initio calculations of the potential energy surfaces (PES) for the reaction. researchgate.netnih.gov These theoretical calculations provide detailed insights into the electronic structures of the reacting species and the energetics of the reaction pathway, including the energies of intermediates and transition states. While numerous studies of this type exist for various transition metal and actinide cations reacting with small molecules like H₂, D₂, and HD, researchgate.netnih.govnih.govosti.gov equivalent detailed reports specifically for Si₂⁺ reactions were not found in the search results.

Therefore, while the tools and methods for such an investigation are robust and frequently applied to other cationic species, a specific repository of computational thermochemical data for Si₂⁺ reactions is not available in the provided sources.

Experimental Methodologies for Studying Disilicon 1+

Generation and Isolation Techniques

The production and study of Si₂⁺ rely on methods that can generate the ion from silicon-containing precursors and isolate it from other species or prevent its immediate neutralization or reaction.

The generation of silicon cations, including Si₂⁺, is crucial for various applications, from semiconductor fabrication to fundamental chemical physics studies. Advanced ion sources have been developed to produce controlled beams of these ions. A notable technology in this area is the Liquid Metal Alloy Ion Source (LMAIS), often integrated into Focused Ion Beam (FIB) systems. eipbn.org405nm.com To produce silicon ions, which cannot be sourced from a pure liquid metal source due to silicon's high melting point and reactivity, a suitable eutectic alloy is used. researchgate.netnih.gov

A common choice is a gold-silicon (Au-Si) eutectic alloy, such as Au₈₂Si₁₈. researchgate.netnih.gov In an LMAIS, this alloy is heated and flows to the tip of a sharp needle. A strong electric field applied to the tip extracts ions, forming a focused beam. The mass spectrum of the beam from an Au-Si source reveals the presence of various species, including monatomic ions like Si⁺ and doubly charged ions like Si²⁺. researchgate.net Studies have shown that Si²⁺ is likely formed through direct field evaporation from the liquid metal tip. researchgate.netnih.gov These sources are instrumental in applications like direct-write lithography and the deterministic creation of single-photon emitters in silicon wafers. 405nm.comresearchgate.net

Once generated, Si₂⁺ ions must be confined for detailed study. Gas-phase ion trapping techniques provide an environment where ions can be held in a near-collision-free vacuum for extended periods. wikipedia.org This allows for precise measurements and controlled reaction studies. nih.govnih.gov Among the most powerful techniques is Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS). yale.edunih.gov

In FT-ICR MS, ions are injected into a strong, uniform magnetic field within a trapping cell. yale.edu The ions are forced into circular paths, or cyclotron motion, by the Lorentz force. The frequency of this motion, the cyclotron frequency, is inversely proportional to the ion's mass-to-charge ratio (m/z). yale.edu By exciting the ions to a larger orbit and detecting the faint image current they induce on detector plates, their cyclotron frequencies can be measured with extremely high precision. A Fourier transform is then used to convert this time-domain signal into a mass spectrum of unparalleled resolution and accuracy. yale.edu This high performance is essential for unambiguously identifying complex species and resolving isotopic patterns. yale.edu The non-destructive nature of FT-ICR detection also permits tandem mass spectrometry (MSⁿ) experiments and the study of ion-molecule reactions within the trap. yale.eduresearchgate.net

Matrix isolation is a powerful technique for studying highly reactive or unstable species like Si₂⁺. ebsco.comfu-berlin.dewikipedia.org The method involves trapping the species of interest (the "guest") in a rigid, inert matrix (the "host") at cryogenic temperatures, typically using noble gases like neon (Ne) or argon (Ar). ebsco.comfu-berlin.de This is achieved by co-depositing a gaseous mixture of the host and guest onto a cold window (e.g., at 4 K). researchgate.net The solid, inert environment prevents the reactive guest species from diffusing and reacting with each other, allowing for spectroscopic analysis. fu-berlin.de

The Si₂⁺ cation radical has been successfully generated by pulsed laser vaporization of silicon and subsequently isolated in neon matrices at 4 K for investigation by electron spin resonance (ESR) spectroscopy. researchgate.net This approach established the electronic ground state of Si₂⁺ as X⁴Σ. researchgate.net The combination of a generation method like laser ablation with the trapping capabilities of matrix isolation provides a crucial pathway for characterizing the fundamental properties of transient ions. fu-berlin.deresearchgate.net

Laser ablation is a versatile and widely used method for producing atoms, clusters, and ions from a solid target. mdpi.comresearchgate.net When a high-power pulsed laser irradiates a solid silicon target, the material is rapidly heated, leading to the ejection of a dense plume of vapor and plasma. researchgate.netnih.gov This plasma contains a rich mixture of neutral atoms, electrons, and ions in various charge states. researchgate.net

Optical emission spectroscopy studies of laser-induced silicon plasma have identified the presence of numerous species, including Si⁺, O⁺, Si²⁺, O²⁺, and Si³⁺. researchgate.net The specific species generated and their relative abundances depend on laser parameters such as wavelength, fluence (energy per unit area), and pulse duration. mdpi.comnih.gov This technique is a common front-end for producing Si₂⁺, which can then be guided into a mass spectrometer for analysis, studied via its optical emission, or co-deposited with a noble gas for matrix isolation studies. fu-berlin.deresearchgate.netresearchgate.net

Advanced Spectroscopic Characterization

Spectroscopy provides the most detailed insights into the electronic and geometric structure of molecules and ions. For Si₂⁺, advanced spectroscopic methods have been essential in mapping its electronic state landscape.

Photoelectron spectroscopy (PES) is a primary tool for investigating the electronic structure of molecules and their corresponding cations. researchgate.netresearchgate.net The technique involves ionizing a neutral molecule with a photon and measuring the kinetic energy of the ejected electron. In studies of the silicon dimer (Si₂), single-photon ionization using vacuum-ultraviolet (VUV) synchrotron radiation has been employed to probe the electronic states of the Si₂⁺ cation. researchgate.netresearchgate.net

By coupling a flow-tube reactor source for generating neutral Si₂ with a synchrotron light source and a sophisticated spectrometer, researchers can perform threshold photoelectron spectroscopy (TPEPICO) and photoion-photoelectron coincidence (PEPICO) experiments. researchgate.netresearchgate.netkek.jp These coincidence techniques, where a mass-selected photoion is detected in conjunction with its corresponding electron, ensure that the resulting electron spectrum originates exclusively from the species of interest, eliminating background signals. researchgate.netresearchgate.net

Such studies have covered the energy range of 7.0–9.5 eV, observing photoionizing transitions from the three lowest electronic states of neutral Si₂ to five of the six lowest-lying electronic states of the Si₂⁺ cation. researchgate.netresearchgate.net These experiments provide precise values for ionization energies and allow for the characterization of the potential energy surfaces of the cationic states. researchgate.netacs.org

Table 1: Experimentally Observed Electronic States of the Disilicon(1+) Cation

This table summarizes the low-lying electronic states of Si₂⁺ identified through single-photon photoelectron spectroscopy studies.

State LabelTerm SymbolEnergy relative to Si₂ ground state (eV)Reference
X⁺⁴Σg⁻7.913 (calc.), 7.9206 (exp.) acs.org
a⁺²Πu~8.44 (exp.) researchgate.netacs.org
b⁺²Δg~8.7 (exp.) researchgate.net
c⁺²Σg⁻~9.0 (exp.) researchgate.net
e⁺²Πu~9.3 (exp.) researchgate.net

Mass Spectrometry for Isotopic and Structural Elucidation (e.g., Time-of-Flight Mass Spectrometry, Ion Mobility-Mass Spectrometry)

Mass spectrometry is a cornerstone technique for the study of Si₂⁺, providing crucial information on its mass-to-charge ratio, isotopic composition, and, when coupled with other techniques, its structure.

Time-of-Flight Mass Spectrometry (TOF-MS) is frequently used to identify Si₂⁺ produced from various sources, such as laser vaporization. acs.org This method separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel a known distance in a field-free region. The natural abundances of silicon isotopes (²⁸Si, ²⁹Si, ³⁰Si) result in a characteristic isotopic pattern for Si₂⁺ that can be resolved and confirmed with high-resolution mass spectrometers. acs.orgshu.ac.uk For instance, the observed intensities of Si₂O⁺ isotopologues at m/z 72-74 (100:10.5:7.5) align well with the predicted abundances, demonstrating the capability of mass spectrometry to confirm elemental compositions. acs.org

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension to the analysis by separating ions based on their size and shape (i.e., their rotationally averaged collision cross-section, CCS) as they drift through a gas-filled cell. nih.gov This technique is invaluable for distinguishing between different isomers of a given mass, a critical capability when studying complex chemical systems. While specific CCS values for the bare Si₂⁺ cation are not extensively documented in the provided results, the application of ion mobility is crucial for structural elucidation in broader studies of silicon-containing clusters and other small molecules. nih.gov

In fragmentation studies, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is used to analyze the dissociation products of mass-selected ions. lcms.czcurrenta.de In these experiments, a precursor ion like Si₂⁺ is selected, subjected to fragmentation (e.g., through collision-induced dissociation), and the resulting fragment ions are mass-analyzed. lcms.cz This provides insights into the bonding and structure of the original ion. currenta.denih.gov

Rotational and Vibrational Spectroscopy (e.g., Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy, Resonant Ionization Spectroscopy)

Spectroscopic techniques that probe the rotational and vibrational energy levels of Si₂⁺ are essential for determining its precise geometric structure and bonding characteristics.

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy is a powerful action spectroscopy technique used for obtaining the infrared spectra of gas-phase ions. In this method, a mass-selected ion is irradiated with a tunable infrared laser. If the laser frequency is resonant with a vibrational mode of the ion, it can absorb multiple photons, leading to an increase in internal energy and eventual dissociation. The resulting fragment ions are then detected. By monitoring the fragment ion signal as a function of the IR laser wavelength, a vibrational spectrum of the parent ion is obtained. This technique has been successfully applied to study the vibrational spectra of various silicon-containing cluster cations. acs.orgacs.org For example, IR-MPD spectroscopy has been used to probe the structure and vibrational spectra of hydroxylated silicon oxide clusters, revealing characteristic Si-OH stretching modes. acs.org

Resonant Ionization Spectroscopy is another high-resolution technique, though more commonly applied to neutral species before ionization. However, the principles of resonant excitation are fundamental to many spectroscopic methods. For ions, techniques like resonant two-photon dissociation can provide detailed spectroscopic information.

While direct rotational spectroscopy data for Si₂⁺ is scarce in the provided results, the importance of this technique for determining precise molecular structures is well-established for related molecules like Si₂C. acs.orgcore.ac.uk For Si₂C, rotational transitions were recorded using a supersonic jet spectrometer, allowing for the derivation of highly accurate molecular parameters. acs.org Such methods, if applied to Si₂⁺, would yield definitive bond length information.

Electronic Spectroscopy and Photodissociation Studies

Electronic spectroscopy probes the transitions between different electronic states of Si₂⁺, providing critical information about its electronic structure and potential energy surfaces.

Photodissociation spectroscopy is a key experimental approach for measuring the electronic spectrum of Si₂⁺. acs.orgfigshare.com In these experiments, mass-selected Si₂⁺ ions are irradiated with a tunable laser. When the photon energy matches an electronic transition, the ion is excited to a higher electronic state, which may then dissociate. By detecting the fragment ions (e.g., Si⁺) as a function of laser wavelength, the electronic absorption spectrum of the Si₂⁺ cation is recorded.

Using this method, two electronic band systems for Si₂⁺ have been observed, one near 430 nm and another near 270 nm. acs.orgacs.org These have been assigned to the ⁴Σᵤ⁻(I) ← X⁴Σg⁻ and ⁴Σᵤ⁻(II) ← X⁴Σg⁻ transitions, respectively. acs.org The spectra, measured with vibrational resolution, have allowed for the determination of spectroscopic constants that detail the geometric and electronic structure of the cation. acs.orgresearchgate.net

Further studies at specific wavelengths, such as 193 nm, have investigated the dissociation dynamics in detail. ustc.edu.cnaip.org Using time-sliced ion velocity map imaging, researchers have identified two distinct dissociation channels upon two-photon excitation:

Si(³P₉) + Si⁺(²Pᵤ)

Si(¹D₂) + Si⁺(²Pᵤ) ustc.edu.cnaip.org

The dominant channel is the formation of Si(³P₉) + Si⁺(²Pᵤ). ustc.edu.cn These studies also observed the one-photon dissociation of the ground state Si₂⁺(X⁴Σg⁻) into Si(¹D₂) + Si⁺(²Pᵤ) products, which involves a significant release of kinetic energy. ustc.edu.cnaip.org

Spectroscopic Data for Si₂⁺
Electronic Transition Wavelength Region
⁴Σᵤ⁻(I) ← X⁴Σg⁻~430 nm acs.org
⁴Σᵤ⁻(II) ← X⁴Σg⁻~270 nm acs.org
Dissociation Products (at 193 nm)
Main ChannelSi(³P₉) + Si⁺(²Pᵤ) ustc.edu.cnaip.org
Minor ChannelSi(¹D₂) + Si⁺(²Pᵤ) ustc.edu.cnaip.org

Ion Mobility Spectrometry for Structural Differentiation and Collision Cross Sections

As introduced in section 3.2.2, Ion Mobility Spectrometry (IMS) is a powerful technique for separating and characterizing ions based on their shape and size in the gas phase. nih.gov By measuring the drift time of an ion through a gas-filled chamber under the influence of a weak electric field, one can determine its collision cross-section (CCS). The CCS is a measure of the ion's rotationally averaged shape and provides valuable structural information. nih.gov

This technique is particularly useful for distinguishing between isomers—molecules with the same chemical formula but different atomic arrangements. While the simple diatomic Si₂⁺ is not expected to have stable isomers, IMS is crucial in studies where Si₂⁺ is part of a larger, complex mixture of silicon-containing clusters, ensuring that the species being studied is indeed the disilicon cation and not an isobaric contaminant. acs.org

The reproducibility of CCS measurements is high, often with a relative standard deviation of less than 5%, making it a reliable parameter for identification. nih.gov In metabolomics, for example, CCS values are used alongside retention time and accurate mass to increase confidence in compound identification. nih.gov This same principle applies to the study of inorganic clusters and ions like Si₂⁺, where a database of experimental CCS values would greatly aid in future structural characterization efforts.

Reaction Dynamics and Kinetics Studies

Understanding the reactivity of Si₂⁺ with other atoms and molecules is crucial for modeling its role in various environments, from plasma processing to astrophysics. Reaction dynamics studies focus on the fundamental mechanisms of these reactions, while kinetics studies measure their rates. ox.ac.uk

Flow Tube Reactors and Pulsed Ion Beam Methods

Flow Tube Reactors , such as the selected-ion flow tube (SIFT), are workhorse instruments for studying ion-molecule reactions at thermal energies. In a typical setup, Si₂⁺ ions are generated, mass-selected, and then injected into a flow tube containing a buffer gas (often helium) and a known concentration of a neutral reactant gas. The ions thermalize through collisions with the buffer gas before reacting with the neutral reagent. By monitoring the decay of the Si₂⁺ signal and the appearance of product ions as a function of reactant concentration or reaction distance, rate constants can be determined. Single-photon photoelectron spectroscopy has been combined with flow-tube reactors to study the electronic states of Si₂⁺. researchgate.netresearchgate.net

Pulsed Ion Beam Methods are employed to study reactions over a range of collision energies, including those above thermal energies. diva-portal.orgarxiv.org In these experiments, a pulsed beam of mass-selected Si₂⁺ ions is directed into a collision cell containing the reactant gas, or it intersects with a neutral molecular beam. diva-portal.org The energy of the ion beam can be precisely controlled, allowing for the measurement of reaction cross-sections as a function of collision energy. Time-of-flight techniques are often used in conjunction with pulsed ion beams to analyze the products and their kinetic energies. diva-portal.org These methods have been used to investigate collisions of various ions with matter, providing insights into processes like charge transfer and ionization. iaea.orgcolumbia.edu

Measurement of Reaction Rate Constants and Cross Sections

The primary outputs of kinetics experiments are reaction rate constants (for thermal reactions) and reaction cross-sections (for energy-dependent reactions).

Rate constants quantify the speed of a reaction at a given temperature. They are typically measured in flow tube reactors. For example, studies on the polymerization of silica (B1680970) have determined reaction orders and rate constants, highlighting the influence of factors like pH and temperature on the reaction kinetics. iyte.edu.tr While specific rate constants for Si₂⁺ reactions were not detailed in the provided search results, these are the standard methods used to obtain such data.

Cross-sections represent the effective area for a reaction to occur between two colliding particles and are dependent on the collision energy. global-sci.com These are measured using ion beam techniques. For instance, the charge transfer, ionization, and stripping cross-sections for the collision of Si²⁺ with atomic hydrogen have been calculated using the classical-trajectory Monte-Carlo (CTMC) method over a wide energy range (1 keV/amu to 10 MeV/amu). global-sci.comresearchgate.net These calculations show how the probabilities of different reaction channels change with projectile energy. global-sci.com Experimental measurements for similar systems, like Si³⁺ + H, have been performed using merged-beam techniques to validate theoretical predictions. columbia.edu

Kinetic Parameter Definition Experimental Method
Rate Constant (k) A proportionality constant relating the rate of a reaction to the concentration of reactants at a specific temperature.Flow Tube Reactors researchgate.netresearchgate.net
Cross Section (σ) The effective area for a reaction between two colliding particles, typically dependent on collision energy.Pulsed Ion Beam Methods diva-portal.orgglobal-sci.com

These experimental methodologies provide a comprehensive toolkit for the detailed investigation of the disilicon(1+) cation, enabling scientists to uncover its fundamental physical and chemical properties.

Product Branching Ratio Determination and Reaction Mechanism Elucidation

The determination of product branching ratios and the elucidation of reaction mechanisms for the Disilicon(1+) cation, Si₂⁺, are crucial for understanding its fundamental chemical reactivity. These studies often involve advanced experimental techniques that can probe the dynamics of ion-molecule reactions or photodissociation events on a detailed level. By identifying the products formed and their relative abundances (branching ratios), scientists can deduce the pathways and intermediate states involved in a given reaction. walisongo.ac.idnumberanalytics.com

Detailed research into the photodissociation dynamics of Si₂⁺ provides significant insight into its reaction mechanisms. ustc.edu.cnaip.org One key experimental technique used for this purpose is time-sliced ion velocity map imaging. ustc.edu.cnaip.org In such experiments, Si₂⁺ ions are generated, often through methods like two-photon ionization of neutral disilicon (Si₂), and then subjected to laser-induced dissociation. ustc.edu.cnaip.org The resulting fragment ions are then analyzed to determine their identity, kinetic energy, and angular distribution. ustc.edu.cnresearchgate.net

In a study utilizing 193 nm laser light, the photodissociation of Si₂⁺ was found to proceed through two distinct product channels. ustc.edu.cnaip.org The analysis of the resulting Silicon(1+) (Si⁺) fragments revealed these separate pathways, allowing for the determination of their relative importance and the elucidation of the underlying dissociation mechanism. ustc.edu.cnaip.org

The primary dissociation channel observed is the formation of a ground-state silicon atom and a ground-state silicon ion. ustc.edu.cnaip.org This main pathway is attributed to the dissociation of Si₂⁺ ions from several accessible excited electronic states. ustc.edu.cnaip.org The second, less prominent channel results in the formation of an electronically excited silicon atom and a ground-state silicon ion. ustc.edu.cnaip.org The mechanism for this minor channel is explained by an avoided crossing between two electronic states of the same symmetry within the Si₂⁺ cation. ustc.edu.cnaip.org Furthermore, one-photon dissociation of the ground state Si₂⁺ (X⁴Σg⁻) has also been observed to produce the same products as the minor channel, accompanied by a significant release of kinetic energy. aip.org Theoretical calculations of the electronic states of Si₂⁺ are essential for interpreting these experimental results, as they provide the energy landscape upon which these reactions occur. acs.org

The product branching ratios derived from these photodissociation experiments are summarized in the table below.

Table 1: Photodissociation Product Channels and Branching Ratios for Si₂⁺ at 193 nm

Reaction Channel Products Branching Mechanism/Observation
1 Si(³Pg) + Si⁺(²Pu) Main Channel Arises from the dissociation of Si₂⁺ in multiple excited electronic states. ustc.edu.cnaip.org

The ability to distinguish between these channels and quantify their relative contributions is fundamental to building a complete picture of the reactivity of Disilicon(1+). ustc.edu.cnaip.org Techniques such as coincidence spectrometry, which can detect multiple product ions from a single reaction event, are particularly powerful for unraveling the complex dynamics of such multi-body dissociation processes. researchgate.net By combining these sophisticated experimental methods with high-level theoretical calculations, a detailed, step-by-step understanding of the reaction mechanisms of Si₂⁺ can be achieved. researchgate.netacs.org

Reactivity and Reaction Mechanisms of Disilicon 1+

Gas-Phase Ion-Molecule Reactions

In the gas phase, the reactions of Si₂⁺ are characterized by ion-molecule interactions that lead to the formation of new chemical bonds and larger silicon-containing species. These reactions are often studied using techniques like Fourier transform mass spectrometry (FTMS) and guided ion beam mass spectrometry.

The reactivity of Si₂⁺ with small, stable molecules is a key aspect of its chemical behavior, particularly in plasma and interstellar environments. While direct experimental data for every small molecule is not extensively documented, studies on small silicon cluster ions provide significant insights.

Positively charged silicon clusters, including Si₂⁺, are known to react exothermically with silane (B1218182) (SiD₄) in the gas phase. iupac.orgaip.org The reactivity, however, is size-dependent, with only smaller clusters (n=1-3, 5) showing significant reaction rates. iupac.orgaip.org The reaction of Si₂⁺ with deuterated silane (SiD₄) primarily proceeds via an association/elimination pathway, leading to the growth of a larger silicon cluster. aip.org

The reaction with methane (B114726) (CH₄) is more complex. While the bare dication [Si₂O₅]²⁺ is inert towards methane, its hydrogenated counterpart, [Si₂O₅H₂]²⁺, can activate methane via hydrogen-atom transfer (HAT). nih.gov This suggests that the specific chemical state and coordination of the disilicon unit profoundly influence its ability to react with stable hydrocarbons like methane. nih.gov Studies on the reactions of silica (B1680970) with methane at high temperatures show that the process is kinetically complex, but no direct role for Si₂⁺ has been established in these specific thermal reactions. ntnu.no

Reactions with oxygen-containing molecules like O₂, N₂O, and NO have been studied for related divalent silicon species such as dichlorosilylene (B1217353) (SiCl₂). These reactions typically lead to the formation of silicon-oxygen bonds, producing species like SiCl₂O. psu.edu By analogy, the reaction of the highly reactive Si₂⁺ cation with O₂ is expected to be efficient, likely involving O-atom abstraction or O₂ association, similar to pathways observed for many transition-metal ions. yorku.ca Detailed kinetic data for the direct reaction of Si₂⁺ with O₂, N₂, and H₂O in the gas phase remains a subject for further investigation.

ReactantPrimary Product(s) with Si₂⁺Reaction TypeReference
SiD₄ (Silane)Si₃D₂⁺ + D₂Association / Cluster Growth aip.org
CH₄ (Methane)Generally low reactivity; enhanced by hydrogenation of the silicon cluster.Hydrogen Abstraction (conceptual) nih.gov
O₂ (Oxygen)Si₂O⁺ + O (conceptual) or Si₂O₂⁺ (conceptual)O-atom Abstraction or O₂ Addition yorku.ca

The reaction mechanisms for Si₂⁺ are dictated by its electronic structure and the nature of the reacting partner. Key pathways include hydrogen abstraction, insertion, and association.

Hydrogen Abstraction: This is a fundamental process where the radical cation abstracts a hydrogen atom from a donor molecule. numberanalytics.comlibretexts.org For example, the activation of methane by related hydrogenated silicon-oxygen clusters proceeds via a hydrogen-atom transfer (HAT) mechanism. nih.gov This pathway is plausible for Si₂⁺ reacting with C-H, N-H, or O-H bonds, although it is highly endothermic with very stable molecules like methane itself. nih.gov

Insertion and Association: A well-documented mechanism for silicon cluster ions involves insertion into a covalent bond, forming a transient intermediate, followed by the elimination of a stable molecule. aip.org The reaction of Si₂⁺ with SiD₄ exemplifies this:

Association/Insertion: The Si₂⁺ cation initially associates with and inserts into a Si-D bond of the SiD₄ molecule. This step is thought to proceed through a four-center transition state to form an excited [Si₃D₄]⁺ intermediate. aip.org

This insertion-elimination sequence is a primary pathway for the growth of larger silicon clusters from smaller ionic precursors. iupac.org

StepDescriptionExample ReactionReference
1. InsertionThe Si₂⁺ ion attacks and inserts into a Si-D bond of the silane molecule.Si₂⁺ + SiD₄ → [D-Si₂(SiD₃)]⁺ aip.org
2. EliminationThe excited intermediate eliminates a stable molecule (D₂) to form the final product.[D-Si₂(SiD₃)]⁺ → Si₃D₂⁺ + D₂ aip.org

Si₂⁺ is a key intermediate in the bottom-up formation of larger silicon clusters. Its reactions often lead to an increase in the number of silicon atoms in the ionic species.

Cluster Growth: The reaction of Si₂⁺ with silane (SiD₄) is a prototypical cluster growth reaction, where the cluster size increases from two to three silicon atoms. aip.org Such sequential clustering reactions are fundamental to the process of heterogeneous nucleation of silicon particles in silane plasmas. iupac.orgaip.org However, these growth sequences are not infinite; certain cluster sizes exhibit lower reactivity, creating bottlenecks that hinder the rapid formation of very large particles. iupac.org The structure of the growing clusters also evolves, with evidence suggesting a transition from prolate (rod-like) shapes for small clusters to more spherical geometries for larger ones (n > ~27 atoms). aps.org

Ligand Exchange: In a broader context, ligand exchange involves the replacement of one or more ligands attached to a central core. chemguide.co.uk While bare Si₂⁺ has no ligands, its derivatives or adducts can undergo such reactions. For instance, N-heterocyclic carbene (NHC) ligands on a silicon(II) center can be exchanged, providing access to new cationic silicon complexes. researchgate.net This principle is fundamental in cluster chemistry, where ligand exchange on a pre-formed cluster can induce transformations, sometimes leading to the growth of a larger, more stable cluster core. mdpi-res.com

Surface Reactions and Catalysis (Conceptual Research)

The interaction of energetic ions like Si₂⁺ with surfaces is critical in semiconductor processing and materials fabrication. While many studies focus on generic ion beams (e.g., Ar⁺), the principles are directly applicable to understanding the potential role of Si₂⁺.

When an energetic ion such as Si₂⁺ strikes a semiconductor surface like silicon or germanium, several processes can occur, including sputtering, defect creation, and amorphization.

Low-energy ion bombardment of a Si(100) surface leads to the displacement of surface atoms, creating vacancies and adatoms. arxiv.org At sufficient ion doses (>10¹⁴ ions/cm²), this damage accumulates to form a completely amorphous layer at the surface. researchgate.net The interaction is an interplay of competing kinetic processes: the production of defects by ion impact and their subsequent diffusion and annihilation, which is dependent on temperature. arxiv.org Similar phenomena occur with germanium surfaces. researchgate.net

The chemical state of silicon at surfaces, particularly during interaction with reactive species like oxygen, involves multiple oxidation states, including Si¹⁺, Si²⁺, and Si³⁺, which have been identified at Si/SiOₓ interfaces. fraunhofer.deacs.org The deposition of a Si₂⁺ ion onto a silicon surface would represent the addition of silicon material, but its kinetic energy would simultaneously induce local damage and disorder. Subsequent annealing is often required to recrystallize the damaged layer and incorporate the deposited atoms into the crystal lattice. researchgate.net

Surface functionalization aims to modify the surface of a material to achieve specific properties. mdpi.comrsc.org Atomic Layer Deposition (ALD) is a precise thin-film deposition technique that relies on sequential, self-limiting chemical reactions. wikipedia.org

The direct role of the Si₂⁺ cation in conventional thermal ALD is not established. However, in plasma-enhanced ALD (PE-ALD) or other ion-assisted deposition techniques, energetic and reactive ions are a key component of the process. Conceptually, Si₂⁺ could act as a reactive species in such processes. For example, in the deposition of silicon-containing films, Si₂⁺ ions generated in a plasma could be directed toward the substrate, contributing to film growth. The observation of various silicon oxidation states (Si¹⁺, Si²⁺) in ion fluxes during reactive sputtering processes for SiO₂ deposition lends support to the idea that such species are present and influential in plasma-based deposition. shu.ac.uk

Furthermore, the process of atomic layer annealing, which uses ion bombardment to induce crystallization of films at low temperatures, relies on momentum transfer from ions to surface atoms. rsc.org Heavier ions can enhance energy transfer and promote the repair of crystallographic defects. rsc.org In this context, a molecular ion like Si₂⁺ could potentially be used to deliver both mass and kinetic energy to a growing film to modify its properties. This remains a conceptual area of research, as most studies utilize inert gas ions for this purpose.

Photoreactivity and Photodissociation Processes

The photoreactivity of the disilicon(1+) cation (Si₂⁺) is a subject of significant interest, providing insights into the electronic structure and decay pathways of this fundamental diatomic species. Studies employing photodissociation spectroscopy have revealed that Si₂⁺ undergoes fragmentation upon absorption of photons at specific wavelengths, leading to the formation of silicon atoms and ions in various electronic states.

The photodissociation of Si₂⁺ is highly dependent on the excitation wavelength, accessing different excited electronic states that lead to distinct fragmentation pathways. Electronic photodissociation (EPD) spectra, which measure the photofragment yield as a function of wavelength, serve as a proxy for the total absorption cross-section. acs.org

Experimental studies have identified two primary electronic band systems for Si₂⁺ in the near-UV and visible regions. acs.orgresearchgate.net These correspond to the two lowest optically allowed transitions, assigned as ⁴Σu⁻(I) ← X⁴Σg⁻ and ⁴Σu⁻(II) ← X⁴Σg⁻. acs.orgresearchgate.net The photodissociation spectra reveal vibrationally resolved structures, allowing for the determination of detailed spectroscopic constants. acs.orgresearchgate.net

At 193 nm (a high-energy ultraviolet wavelength), the photodissociation of Si₂⁺ ions, prepared by two-photon ionization of Si₂, proceeds through two distinct channels. ustc.edu.cnaip.org

Major Channel: Si₂⁺ → Si(³P_g) + Si⁺(²P_u) ustc.edu.cnaip.org

Minor Channel: Si₂⁺ → Si(¹D₂) + Si⁺(²P_u) ustc.edu.cnaip.org

The major dissociation pathway results from the fragmentation of Si₂⁺ ions populating several energetically accessible excited electronic states. ustc.edu.cnresearchgate.net In contrast, the minor channel is attributed to an avoided crossing between two ²Πg states of the same symmetry. ustc.edu.cnaip.org Research has also pointed to a one-photon dissociation of the ground state Si₂⁺(X⁴Σg⁻) to the Si(¹D₂) + Si⁺(²P_u) product channel, which is characterized by a large release of kinetic energy. ustc.edu.cnaip.org

The lower energy electronic transition, ⁴Σu⁻(I) ← X⁴Σg⁻, has its origin (0-0 transition) observed at approximately 23,095 cm⁻¹ (~433 nm). acs.org The higher energy band, ⁴Σu⁻(II) ← X⁴Σg⁻, shows its origin at 36,808 cm⁻¹ (~272 nm). acs.org For the higher energy transition, fragmentation is energetically possible after the absorption of a single photon. acs.org

Photodissociation Channels of Si₂⁺ at 193 nm
ChannelProductsMechanism/OriginRelative Yield
1Si(³P_g) + Si⁺(²P_u)Dissociation from multiple excited electronic states. ustc.edu.cnresearchgate.netMajor
2Si(¹D₂) + Si⁺(²P_u)Avoided crossing between two ²Πg states; also via one-photon absorption from the X⁴Σg⁻ ground state. ustc.edu.cnaip.orgMinor

The dynamics of energy transfer within the photoexcited Si₂⁺ cation dictate the subsequent dissociation process. Upon absorption of a photon, the ion is promoted to an excited electronic state. The energy from this electronic excitation can be channeled into kinetic energy of the fragments and their internal electronic energy.

Studies using time-sliced ion velocity map imaging at an excitation wavelength of 193 nm have provided detailed insights into these dynamics. ustc.edu.cnaip.org The experiments show that the major dissociation channel, yielding Si(³P_g) + Si⁺(²P_u), arises from the dissociation of Si₂⁺ ions that were initially formed in various vibrational levels (v=0-5) of the neutral Si₂ molecule before ionization. ustc.edu.cnresearchgate.net The strongest signal was observed to originate from the dissociation of ions formed from vibrationally excited Si₂(v=1). ustc.edu.cnaip.org This indicates that the initial vibrational energy of the precursor neutral molecule influences the final dissociation dynamics of the cation.

The dissociation into the minor channel, Si(¹D₂) + Si⁺(²P_u), is mechanistically distinct. It is understood to occur via an avoided crossing between two potential energy curves of ²Πg symmetry. ustc.edu.cnaip.org Furthermore, the observation of this channel from the one-photon dissociation of ground state Si₂⁺(X⁴Σg⁻) is accompanied by a large kinetic energy release, signifying a direct dissociation process from a repulsive part of an excited state potential energy curve. ustc.edu.cnaip.org

For the ⁴Σu⁻(II) ← X⁴Σg⁻ transition around 272 nm, the spectrum displays a vibrational progression that converges towards a continuous signal, indicating the onset of dissociation. acs.org The shape of this progression shows an abrupt intensity increase for vibrational levels v' > 5, which deviates from a standard Franck-Condon distribution and suggests complex dynamics in the excited state, possibly involving interactions with other electronic states. acs.org The dissociation energy (D₀) of the ground state has been determined from such spectroscopic data. acs.org

Spectroscopic Data Related to Si₂⁺ Photodissociation
TransitionOrigin (cm⁻¹)Wavelength (nm)Dissociation ProductsReference
⁴Σu⁻(I) ← X⁴Σg⁻23,095(5)~433Si⁺ + Si acs.orgacs.org
⁴Σu⁻(II) ← X⁴Σg⁻36,808(5)~272Si⁺ + Si acs.orgacs.org
(Excitation at 193 nm)~51,813193Si(³P_g) + Si⁺(²P_u); Si(¹D₂) + Si⁺(²P_u) ustc.edu.cnaip.org

Formation and Interstellar Relevance of Disilicon 1+

Astrophysical Environments and Formation Pathways

The genesis of Si₂⁺ is favored in specific astrophysical environments where silicon is present in the gas phase and sufficient energy exists to cause ionization. Such conditions are found in the outflows of evolved stars, in the vicinity of star-forming regions, and in areas subjected to shocks or strong ultraviolet (UV) radiation fields. In these environments, gas-phase chemistry, largely driven by interactions between ions and neutral species, dominates molecular synthesis.

In the vast, low-density expanse of the interstellar medium, the chemistry of silicon is a critical component of the matter cycle. While a significant fraction of silicon is locked away in solid silicate (B1173343) dust grains, a portion exists in the gas phase, primarily as neutral silicon (Si) and its singly ionized form (Si⁺). These species are the primary feedstock for silicon astrochemistry.

The Si₂⁺ cation plays a crucial role as an early-stage intermediate in the bottom-up formation of larger silicon clusters and, ultimately, the seeds for new dust grains. The chemistry of the ISM is largely propelled by ion-molecule reactions, which are typically fast and can proceed even at the very low temperatures of interstellar clouds (10-100 K) because they often lack significant activation energy barriers. Si₂⁺ participates in these reaction networks, acting as a stepping stone in the chemical pathways that lead from individual atoms to macroscopic dust particles. This process is a key aspect of astrochemical models that seek to explain the origin and evolution of cosmic dust, which is essential for regulating the thermal balance of the ISM, shielding molecules from destructive UV radiation, and providing surfaces for further chemical reactions.

The formation of Si₂⁺ and other small silicon cluster cations proceeds through several key gas-phase mechanisms. The two most significant pathways are radiative association and ion-neutral reactions.

Radiative Association is a fundamental process for molecule formation in the low-density ISM. It involves the collision of two species to form a temporary, energetically excited complex. This complex can then stabilize by emitting a photon, resulting in a stable molecule. The primary radiative association pathway for the formation of disilicon(1+) is the collision of a silicon ion with a neutral silicon atom:

Si⁺ + Si → [Si₂⁺]* → Si₂⁺ + hν (photon)

Theoretical studies of analogous systems, such as the formation of SiO⁺ from Si⁺ and O, confirm that this type of process is a viable route for creating diatomic ions in interstellar environments. The rate of these reactions is highly dependent on the temperature and the specific electronic states of the reactants.

Ion-Neutral Reactions provide another major route to building larger silicon clusters. These reactions involve a collision between an ion and a neutral molecule, leading to a chemical transformation. In regions where simple hydrides like silane (B1218182) (SiH₄) might form, silicon ions can react to create larger clusters. For example, a silicon ion can react with silane, leading to products that can be precursors to Si₂⁺ or larger

Disilicon 1+ in Advanced Materials Science Research Non Clinical Focus

Role in Silicon Nanocluster Growth and Assembly

The formation of silicon nanoclusters and their assembly into functional structures are critical for next-generation electronics and photonics. Disilicon(1+) and related silicon ions are key species in the gas-phase synthesis routes used to produce these materials.

In plasma-based synthesis techniques, such as plasma-enhanced chemical vapor deposition (PECVD), precursor gases like silane (B1218182) are dissociated by energetic electrons, generating a variety of radicals and ions. rsc.org Among these are silicon-containing ions, and mass spectrometry of silicon-focused plasmas has confirmed the presence of species such as Si+ and Si2+. researchgate.net

The presence of these charged species is fundamental to the process of ion-induced nucleation. Unlike homogeneous nucleation, which relies on random collisions of neutral atoms, ion-induced nucleation occurs when charged ions act as condensation centers, attracting neutral atoms or molecules and accelerating the formation of stable clusters. This process can dramatically increase the nucleation rate compared to pathways involving only neutral species. The initial growth of nanocrystalline silicon films involves the diffusion of silicon-hydride radicals and ions to the substrate, where they bond and begin to form a crystalline network. rsc.org The interaction of energetic atomic hydrogen ions with the subsurface layer of the growing film can also promote structural relaxation and crystal nucleation. rsc.org

The precise control over the location and size of nanostructures is essential for their application in devices. Focused ion beams (FIB) containing Disilicon(1+) provide a direct method for achieving this control. Research has demonstrated that a Si surface can be patterned or templated using a focused beam of Si2+ or Si+ ions. ibm.com This process creates surface pits that serve as preferential nucleation sites for the subsequent self-assembled growth of nanostructures, such as Germanium quantum dots, during chemical vapor deposition. ibm.com

While this high-dose ion implantation can lead to amorphization of the substrate, subsequent thermal processing can recover the crystallinity, although some defects may remain. ibm.com This technique showcases a direct application of Disilicon(1+) in guiding the assembly of nanostructures with a high degree of spatial control. Beyond direct patterning, plasma-assisted processes, which inherently involve silicon ions, are widely used for synthesizing silicon-based thin films and nanostructures, offering control over their physicochemical properties, shape, and morphology.

Potential as a Precursor in Novel Material Synthesis

The kinetic energy and charge of the Disilicon(1+) ion make it a valuable species for synthesizing materials with unique properties that are often inaccessible through conventional thermal methods.

Ion Beam Assisted Deposition (IAD) is a thin-film deposition technique that combines physical vapor deposition (e.g., thermal evaporation) with bombardment by an energetic ion beam. nih.gov This ion bombardment of the growing film modifies its properties in several beneficial ways. The process is used to fabricate dense thin films with low internal stress and improved durability. nih.gov

Below is an interactive table summarizing the effects of ion assistance on thin film properties as observed in research.

PropertyWithout Ion AssistanceWith Ion AssistancePrimary Mechanism
Film Density Lower, may contain microporesHigher, up to 0.5 g/cm³ increase observed for SiO₂ nih.govIon bombardment compacts the film structure, eliminating voids.
Refractive Index LowerHigher, up to 0.1 increase observed for SiO₂ nih.govIncreased density leads to a higher refractive index.
Internal Stress Can be highCan be controlled and often lowered nih.govIon energy can be tuned to relieve compressive or tensile stress.
Adhesion VariableSuperiorIon bombardment creates a mixed interface layer, improving bonding.
Growth Rate HigherLower nih.govHigh-energy ion bombardment can sputter atoms from the growing film.

Doping is the intentional introduction of impurities into a semiconductor to modify its electrical properties. wikipedia.orgbritannica.com This process typically involves adding elements from Group III (like Boron, creating p-type material) or Group V (like Phosphorus, creating n-type material) to the silicon lattice. methodist.edu.in One of the primary techniques for introducing these dopants with high precision is ion implantation.

Conceptually, a focused ion beam of Disilicon(1+) could be used for "self-doping" or the controlled introduction of defects into a silicon crystal. While implanting silicon into silicon does not introduce a foreign element, the energetic ions can displace lattice atoms, creating vacancies, interstitials, and other structural defects. These defects can introduce allowed energy states within the band gap, locally altering the electronic and optical properties of the material. This method could be a tool in fundamental research to study the impact of specific types of crystal damage on carrier lifetime and mobility without chemical contamination.

The following table provides a conceptual comparison of conventional dopants with this idea of self-doping via Disilicon(1+) implantation.

Dopant TypeDopant SpeciesPurposeResulting Carrier Type
Conventional (p-type) Boron (B)Creates an excess of holes methodist.edu.inPositive (hole)
Conventional (n-type) Phosphorus (P), Arsenic (As)Creates an excess of electrons methodist.edu.inNegative (electron)
Conceptual (Self-Doping) Disilicon(1+) (Si₂⁺)Creates controlled lattice defectsModifies local carrier traps and scattering centers

Fundamental Contributions to Device Physics Research

The use of Disilicon(1+) and other energetic silicon ions in material synthesis contributes fundamentally to device physics research by enabling the fabrication of novel material structures. The ability to create high-quality, dense, and defect-controlled thin films through IAD allows for the creation of more reliable and higher-performance electronic devices. nih.gov This enables physicists to study the intrinsic electronic properties of the material without the confounding effects of structural imperfections like voids and grain boundaries.

Furthermore, techniques like FIB patterning with Si2+ ions allow for the precise placement of nanostructures such as quantum dots. ibm.com This control is crucial for research into quantum effects and the development of next-generation devices like single-electron transistors and quantum computing components. By enabling the fabrication of these precisely engineered structures, ion-based techniques involving Disilicon(1+) provide researchers with the physical platforms necessary to test theoretical models and explore new frontiers in semiconductor and device physics. britannica.comsciencepublishinggroup.com

Electronic Properties of Si₂⁺-Related Impurities in Semiconductor Devices (Theoretical/Experimental)

The electronic properties of impurities in semiconductors are paramount to device performance. An impurity like a disilicon cation (Si₂⁺) would theoretically introduce localized energy levels within the band gap of the host semiconductor, such as silicon. The precise location of these energy levels—whether they are shallow or deep, donor-like or acceptor-like—would dictate their impact on the material's electrical characteristics.

Theoretical studies employing methods like density functional theory (DFT) have been used to investigate the effects of various vacancy cluster defects on the band structure of silicon crystals. These studies show that vacancy clusters can cause the band gap to decrease as the cluster size increases, which is attributed to the formation of defect levels arising from dangling or floating bonds and high strain around the defect. nih.gov While not specific to Si₂⁺, this research indicates that a small silicon cluster-related defect would alter the local electronic structure.

The introduction of impurity atoms into a semiconductor lattice creates new energy levels. nrel.gov For instance, donor impurities introduce energy levels just below the conduction band, while acceptor impurities create levels just above the valence band. nrel.gov A Si₂⁺-related center, being a cation, would likely act as a charge-trapping center. Its specific energy levels would depend on its geometric configuration within the silicon lattice and its interaction with neighboring atoms.

First-principles calculations on silicon clusters have shown that their electronic and optical properties are highly dependent on their size and the chemistry at their interface with the surrounding material. aps.org The presence of even a single altered bond, such as a Si=O double bond on the surface of a silicon nanocluster, can dramatically reduce the HOMO-LUMO gap by introducing states within the gap. aps.org This sensitivity suggests that a Si₂⁺ impurity would also introduce significant electronic perturbations.

Table 1: Theoretical Electronic Properties of Small Defect Clusters in Silicon

Defect PropertyExpected Influence of a Si₂⁺-Related DefectRationale
Energy Levels Introduction of deep levels within the silicon band gap.Cluster defects and ionic species typically create localized states that are not shallow.
Carrier Trapping Likely to act as a recombination center or a trapping site for electrons.The positive charge would attract and potentially capture electrons from the conduction band.
Conductivity Potential to decrease charge carrier mobility and overall conductivity.By acting as a scattering center for charge carriers.
Magnetic Properties Could potentially introduce localized magnetic moments.Depending on the spin state of the defect's electronic configuration.

This table is a theoretical projection based on the general behavior of defect clusters and ionic impurities in silicon.

Experimental identification of such a specific defect is challenging. Techniques like Deep-Level Transient Spectroscopy (DLTS) and Electron Paramagnetic Resonance (EPR) are used to characterize electrically active defects. researchgate.net For example, EPR has been instrumental in identifying the Si-E center, which is a vacancy trapped next to a substitutional phosphorus atom, and arises from a neutral charge state. aps.org Detecting and characterizing a Si₂⁺ center would require similar advanced spectroscopic techniques to identify its unique electronic and magnetic signature.

Photovoltaic and Optoelectronic Implications at the Atomic Scale (Fundamental Research)

At the atomic scale, defects play a critical role in the performance of photovoltaic and optoelectronic devices. They can act as recombination centers for photogenerated electron-hole pairs, which is a primary loss mechanism in solar cells. nrel.govtib-op.org A Si₂⁺-related defect, with its expected deep energy levels within the band gap, would likely be an efficient recombination center, thereby reducing the minority carrier lifetime and, consequently, the efficiency of a silicon solar cell. tib-op.orgresearchgate.net

Fundamental research on silicon clusters provides insights into their optical properties. Photoabsorption spectra of isolated Si_n^+ clusters show that their optical behavior is size-dependent and distinct from bulk silicon. acs.org These clusters can exhibit enhanced absorption at certain energies, a feature that is sensitive to changes in cluster size. acs.org This suggests that the presence of Si₂⁺-related defects could alter the absorption spectrum of silicon, although likely not in a beneficial way for standard photovoltaic applications due to the associated recombination losses.

However, the role of defects is not always detrimental. Some theoretical research suggests that defects with carefully engineered energy levels could potentially improve carrier collection or enhance surface passivation in solar cells. acs.org For a defect to be beneficial for carrier collection, its energy levels would need to be positioned outside the silicon bandgap but close to one of the band edges to selectively collect one type of charge carrier while blocking the other. acs.org It is theoretically possible, though not yet demonstrated, that a specific configuration of a Si₂⁺ defect could meet such criteria.

The impact of defects on optoelectronic devices also extends to light emission. The optical properties of small silicon clusters are a subject of research for potential light-emitting applications. aip.orgrsc.org The luminescence from nanostructured silicon is often linked to quantum confinement and surface/interface states. aps.org A Si₂⁺ defect could potentially introduce radiative recombination pathways, but it is more probable that it would contribute to non-radiative recombination, quenching luminescence.

Table 2: Potential Photovoltaic and Optoelectronic Implications of Si₂⁺-Related Defects

Implication AreaPotential EffectUnderlying Mechanism
Solar Cell Efficiency Likely reduction in efficiency. tib-op.orgActing as a recombination center for electron-hole pairs, reducing minority carrier lifetime. researchgate.net
Optical Absorption Minor alteration of the material's absorption spectrum. acs.orgIntroduction of localized defect states that can participate in optical transitions.
Carrier Collection Potential for selective carrier collection (hypothetical). acs.orgIf energy levels are appropriately aligned near the band edges.
Light Emission Likely to cause luminescence quenching.Promoting non-radiative recombination pathways.

This table outlines the probable, yet largely theoretical, impacts of a Si₂⁺-related defect based on established principles of defect physics in semiconductors.

Future Directions and Emerging Research Avenues for Disilicon 1+

Development of Next-Generation Spectroscopic Techniques for Enhanced Resolution and Sensitivity

Advancements in spectroscopic methods are critical for probing the intricate details of molecular ions like Si₂⁺. Emerging techniques promise to overcome current limitations in resolution and sensitivity, providing unprecedented insights into its electronic and geometric structures.

One promising direction is the evolution of infrared (IR) spectroscopic imaging. nih.gov Techniques such as discrete frequency IR (DF-IR) imaging, which can record a spectral image at a specific frequency with a high signal-to-noise ratio, could be adapted to study Si₂⁺. nih.gov The use of high-intensity, narrowband light sources like external cavity quantum cascade lasers (EC-QCLs) would allow for highly specific excitation and detection of the vibrational modes of the cation. nih.gov This would enable detailed investigations of its bonding and interactions with its environment.

Furthermore, the integration of artificial intelligence (AI) and machine learning (ML) with spectroscopic analysis is set to revolutionize data interpretation. spectroscopyonline.com AI algorithms can be trained to identify subtle patterns in complex spectra, enhancing the ability to deconvolve overlapping signals and extract more precise structural and dynamic information. spectroscopyonline.com For Si₂⁺, this could lead to a more accurate determination of its potential energy surfaces and a better understanding of its excited states. The application of ultrafast laser techniques, capable of observing molecular dynamics on the femtosecond timescale, will also be pivotal in studying the real-time evolution of Si₂⁺ during chemical processes. spectroscopyonline.com

Integration of Machine Learning and Artificial Intelligence in Computational Chemistry for Si₂⁺ Systems

Computational chemistry has become an indispensable tool for studying reactive species like Si₂⁺, and the integration of machine learning is significantly enhancing its predictive power and efficiency. electropages.comsciengine.com ML models are being developed to accelerate molecular simulations, predict molecular properties, and facilitate the discovery of new materials. mdpi.com

For Si₂⁺ systems, ML can be applied to several aspects of computational analysis:

Potential Energy Surface (PES) Calculation: Machine learning can improve the accuracy and efficiency of calculating the PES, which is fundamental for understanding chemical reactivity and dynamics. sciengine.com

Property Prediction: By training on existing data, ML models can predict various properties of Si₂⁺, such as its electronic structure and spectroscopic signatures, with greater speed than traditional quantum chemistry methods. mdpi.commit.edu

Molecular Dynamics Simulations: ML can enhance molecular dynamics simulations, allowing for the study of the behavior of Si₂⁺ over longer timescales and under various conditions. sciengine.com

The synergy between deep learning and computational chemistry offers a powerful approach for developing more accurate and scalable electronic structure methods. mit.edu Quantum machine learning (QML) models are also being developed to predict the computational cost of quantum chemistry tasks, which can lead to more efficient use of high-performance computing resources. arxiv.org These advancements will enable more complex simulations of Si₂⁺, including its interactions with other molecules and its behavior in different environments.

Exploration of Condensed Phase Reactivity and Solvation Effects on Si₂⁺

Understanding the behavior of Si₂⁺ in the condensed phase is crucial for its potential applications. The solvent environment can significantly influence the conformation, reactivity, and stability of a molecule. frontiersin.org Future research will focus on elucidating the specific interactions between Si₂⁺ and solvent molecules and how these interactions control its chemical pathways.

One key area of investigation will be the determination of the solvation spheres of Si₂⁺. frontiersin.org By identifying the number of solvent molecules in the first solvation sphere, researchers can gain insights into the local environment around the cation. frontiersin.org Theoretical approaches, combined with experimental techniques like NMR spectroscopy, can be used to calculate the explicit solvation energy and understand how the solvent modifies the energy profile of reactions involving Si₂⁺. frontiersin.org

For example, explicit solvation models can reveal how the presence of solvent molecules alters the stability of transition states and the preference for certain reaction pathways. frontiersin.org In the context of Si₂⁺, this could be critical for controlling its reactivity and selectivity in solution-based synthesis or catalytic processes. The study of micro-solvation, where the ion is surrounded by a small number of solvent molecules, can also provide a bridge between gas-phase and bulk solvation behavior.

Interdisciplinary Applications in Nanoscience, Quantum Technologies, and Fundamental Catalysis Research

The unique electronic and structural properties of Si₂⁺ make it a candidate for a range of interdisciplinary applications. As a fundamental building block of silicon-based nanomaterials, understanding its properties is essential for the bottom-up design of novel nanostructures with tailored functionalities.

In the realm of quantum technologies , nanomaterials are playing a major role in developing platforms for quantum computing, sensing, and secure communication. beilstein-journals.org The quantum properties of materials, such as quantum coherence and entanglement, are being harnessed for these next-generation technologies. beilstein-journals.orgyoutube.com Silicon-based quantum dots, for instance, are being explored for their optical and electronic properties. nih.gov A deeper understanding of the fundamental Si-Si bonding in species like Si₂⁺ could inform the design of new silicon nanomaterials for quantum applications. nih.govoxinst.com

In catalysis , divalent silicon compounds have shown potential for the activation of small molecules. acs.org While Si₂⁺ itself is highly reactive, its fundamental properties can provide insights into the mechanisms of silicon-based catalysts. Understanding the electronic structure and reactivity of this simple diatomic cation could aid in the design of more complex and stable silicon-containing catalysts for a variety of chemical transformations. The ability of silylenes and related species to participate in catalytic cycles underscores the potential importance of understanding the fundamental chemistry of silicon in its lower oxidation states. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.